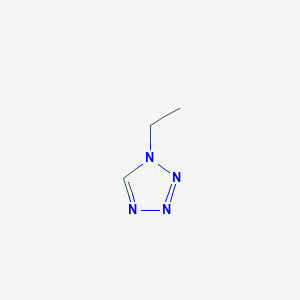

1-Ethyl-1h-tetrazole

Description

Properties

IUPAC Name |

1-ethyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-2-7-3-4-5-6-7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDFYVBXRWSAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543228 | |

| Record name | 1-Ethyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25108-33-2 | |

| Record name | 1-Ethyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-1H-tetrazole: Properties, Structure, and Applications

Introduction

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group to enhance the pharmacokinetic profiles of drug candidates.[1][2][3] Among its numerous derivatives, 1-Ethyl-1H-tetrazole stands out as a fundamental building block. This guide offers a comprehensive technical overview of this compound, detailing its chemical and physical properties, structural characteristics, synthesis, and diverse applications, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 1-Ethyl-5-phenyl-1H-tetrazole | Ethyl 1H-tetrazole-5-acetate |

| IUPAC Name | 1-ethyltetrazole[4] | 1-ethyl-5-phenyltetrazole[5] | ethyl 2-(2H-tetrazol-5-yl)acetate[6] |

| CAS Number | 25108-33-2[4] | 24433-71-4[7] | 13616-37-0[6] |

| Molecular Formula | C₃H₆N₄[4] | C₉H₁₀N₄[5][7] | C₅H₈N₄O₂[6][8] |

| Molecular Weight | 98.11 g/mol [4] | 174.20 g/mol [5][7] | 156.14 g/mol [6][8] |

| Melting Point | Not available | 70-71 °C[7] | 126 - 130 °C[8] |

| Boiling Point | Not available | 324 °C[7] | 312.3 °C (predicted)[9] |

| Density | Not available | 1.2 g/cm³[7] | Not available |

| Solubility | Soluble in water and acetonitrile (inferred from 1H-tetrazole)[10][11] | Not available | Not available |

| pKa | ~4.9 (inferred from 1H-tetrazole)[12] | Not available | Not available |

Molecular Structure and Crystallography

The structure of this compound consists of a five-membered tetrazole ring with an ethyl group attached to the N1 position. The tetrazole ring is aromatic, containing 6 π-electrons, which contributes to its stability.

A crystal structure of this compound is available in the Crystallography Open Database (COD) under the deposition number 2003613.[4] Analysis of this crystallographic data would provide precise bond lengths, bond angles, and the crystal packing arrangement, offering deep insights into its solid-state conformation and intermolecular interactions.

The general workflow for determining a crystal structure is depicted in the following diagram:

Caption: Synthetic Pathway for this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethylamine (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 equivalents) followed by sodium azide (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 5-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Isolation: The solid product that precipitates out is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Applications in Drug Development and Research

The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, offering similar acidity but with improved metabolic stability and cell membrane permeability. [1][2]This makes this compound and its derivatives valuable scaffolds in the design of novel therapeutic agents.

Key Therapeutic Areas:

-

Anticancer: Tetrazole derivatives have shown significant potential as anticancer agents by targeting various cellular pathways. [13][14]* Antimicrobial: A wide range of tetrazole-containing compounds have been synthesized and evaluated for their antibacterial and antifungal activities. [14]* Antiviral, Anti-inflammatory, and Antihypertensive: The versatility of the tetrazole ring has led to its incorporation into molecules with diverse pharmacological activities. [1][14] The following diagram illustrates the role of this compound as a bioisosteric replacement for a carboxylic acid in a hypothetical drug molecule.

Caption: Bioisosteric Replacement of Carboxylic Acid.

Safety and Handling

Tetrazoles and their derivatives should be handled with care due to their potential for rapid and explosive decomposition upon heating. [11] General Safety Precautions:

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from heat, sparks, and open flames.

-

Thermal Stability: Avoid heating tetrazoles above their melting point, as this can lead to explosive decomposition. [11]Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability of new tetrazole derivatives. [15][16][17]* Incompatibilities: Tetrazoles can react violently with strong oxidizing agents and strong acids. [11]

Conclusion

This compound is a versatile and important building block in organic and medicinal chemistry. Its unique chemical and physical properties, coupled with its role as a carboxylic acid bioisostere, make it a valuable tool for the development of novel pharmaceuticals with improved therapeutic profiles. A thorough understanding of its structure, synthesis, and handling is crucial for its effective and safe utilization in research and drug discovery.

References

- BenchChem. (2025). A Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one.

- Smolecule. (2023, August 15). 1H-Tetrazole-1-acetic acid, ethyl ester.

- PubChem. This compound.

- Echemi. Buy 1H-Tetrazole,1-ethyl-5-phenyl-.

- Chem-Impex. Ethyl 1H-tetrazole-5-acetate.

- PubChem. 1H-Tetrazole.

- The Royal Society of Chemistry. (2014). Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles.

- PubChem. Ethyl 1H-tetrazole-5-acetate.

- PubChemLite. 1h-tetrazole, 1-ethyl-5-phenyl- (C9H10N4).

- ResearchGate. Assignments of 13C NMR data for the tetrazol-1-yl-isoalkanes.

- iChemical. 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt, CAS No. 96107-94-7.

- CAMEO Chemicals - NOAA. 1H-TETRAZOLE.

- ResearchGate. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

- SciELO SA. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- ResearchGate. Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1 H -tetrazole in Water, DMF, Methanol, Ethanol, 1Propanol, 2Propanol, 1Butanol, and 2Butanol between (293 and 343) K.

- NIST WebBook. 1H-Tetrazole.

- Journal of Nanostructures. Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties.

- ChemicalBook. Tetrazole CAS#: 288-94-8.

- Guidechem. 1-ETHYL-1H-TETRAZOL-5-AMINE 65258-53-9 wiki.

- ResearchGate. (PDF) Tetrazoles: Synthesis and Biological Activity.

- Analytical Lab Services. THERMOGRAVIMETRIC ANALYSIS (TGA).

- ECHEMI. 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.

- Glen Research. 0.25M 5-Ethylthio-1H-Tetrazole (ETT) in Anhydrous Acetonitrile.

- ResearchGate. 1 H-NMR data of the tetrazole compounds | Download Table.

- Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

- Crystallography Open Database. Search results.

- MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

- PubChem. 1H-Tetrazole, 1-ethyl-5-phenyl-.

- NIH. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells.

- National Institute of Standards and Technology. 1H-Tetrazole - the NIST WebBook.

- Crystallography Open Database. there are 524007 entries in the selection.

- Crystallography Open Database. there are 523812 entries in the selection.

- Crystallography Open Database. Crystallography Open Database: Search results.

- Crystallography Open Database. Crystallography Open Database: Search results.

- TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- SpectraBase. 5-(Ethylthio)-1H-tetrazole - Optional[FTIR] - Spectrum.

- Benchchem. Comparison of the biological activity of different tetrazole-based compounds.

- ResearchGate. (PDF) Biological activities importance of Tetrazole derivatives.

- ResearchGate. FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.

- Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool.

- NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-.

- J-GLOBAL. 1H-Tetrazole-5-carboxylic acid ethyl ester | Chemical Substance Information.

- ResearchGate. Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture.

Sources

- 1. Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties [jns.kashanu.ac.ir]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C3H6N4 | CID 13538284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Tetrazole, 1-ethyl-5-phenyl- | C9H10N4 | CID 100270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 1H-tetrazole-5-acetate | C5H8N4O2 | CID 543616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Buy 1H-Tetrazole-1-acetic acid, ethyl ester | 26240-90-4 [smolecule.com]

- 10. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. echemi.com [echemi.com]

- 12. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. stress.com [stress.com]

- 16. mdpi.com [mdpi.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

Spectroscopic data for 1-Ethyl-1h-tetrazole (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1H-tetrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the essential spectroscopic data for this compound (C₃H₆N₄), a key heterocyclic compound. For researchers, chemists, and professionals in drug development, accurate structural elucidation and purity assessment are paramount. This document offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental protocols.

The Imperative of Spectroscopic Analysis

This compound belongs to the tetrazole class of compounds, which are recognized as important pharmacophores and structural components in medicinal chemistry and materials science.[1] The tetrazole ring often serves as a metabolically stable bioisostere for the carboxylic acid group.[2][3] Consequently, unambiguous confirmation of its structure, particularly the substitution pattern on the tetrazole ring, is critical. Spectroscopic techniques provide the definitive data required for this confirmation, offering a detailed fingerprint of the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the this compound molecule.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring clean, reproducible NMR data. A deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is used because it is "invisible" in ¹H NMR spectra.[4] Tetramethylsilane (TMS) is the universally accepted internal standard, with its protons and carbons defined as 0 ppm, providing a reliable reference point for measuring the chemical shifts of all other nuclei.[5][6]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as a reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include:

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity.

-

¹H NMR: Acquire with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using broadband proton decoupling to ensure all carbon signals appear as singlets.[5] A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.[7]

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.

Trustworthiness: Self-Validating Data Interpretation

The combination of chemical shift, integration (for ¹H NMR), and splitting patterns provides a self-validating system for structure confirmation. Each piece of data must be consistent with the proposed structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent proton environments.

| Assignment | Chemical Shift (δ) / ppm (Predicted) | Splitting Pattern | Integration | Rationale |

| Tetrazole C-H | ~8.6 | Singlet (s) | 1H | The proton is attached to the C5 of the tetrazole ring. It has no adjacent protons, hence it appears as a singlet. Its position is significantly downfield due to the deshielding effects of the aromatic, electron-deficient ring system.[3][8] |

| Methylene (-CH₂-) | ~4.4 | Quartet (q) | 2H | These protons are adjacent to the three protons of the methyl group. Following the n+1 rule (3+1=4), the signal is split into a quartet.[6][9] The signal is downfield due to the deshielding effect of the adjacent electronegative nitrogen atom of the tetrazole ring. |

| Methyl (-CH₃) | ~1.6 | Triplet (t) | 3H | These protons are adjacent to the two protons of the methylene group. Following the n+1 rule (2+1=3), the signal is split into a triplet.[6][9] This signal is in the typical upfield aliphatic region. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display three singlets, one for each unique carbon environment in the molecule.

| Assignment | Chemical Shift (δ) / ppm (Predicted) | Rationale |

| Tetrazole C5 | ~141 | This carbon is part of the heterocyclic aromatic ring, placing it significantly downfield. This is consistent with data for similar 1-substituted tetrazoles.[8] |

| Methylene (-CH₂-) | ~52 | This carbon is directly attached to a nitrogen atom, which is an electronegative element, causing a downfield shift compared to a standard alkane.[7][10] |

| Methyl (-CH₃) | ~15 | This aliphatic carbon is the most shielded and therefore appears at the most upfield position in the spectrum.[11] |

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis predominantly uses Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Spectral Analysis and Interpretation

The IR spectrum provides a distinct fingerprint for this compound, revealing key vibrational modes.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Significance |

| 3130 - 3150 | C-H Stretch | Tetrazole Ring C-H | The presence of a peak in this region is characteristic of a C-H bond on an aromatic or heterocyclic ring.[3][8] |

| 2850 - 2980 | C-H Stretch | Ethyl Group (-CH₂, -CH₃) | These absorptions confirm the presence of aliphatic C-H bonds.[12] |

| 1450 - 1600 | Ring Stretching | C=N, N=N Stretches | A series of absorptions in this region is characteristic of the tetrazole ring skeleton, confirming the presence of the heterocycle.[2][3] |

| 1000 - 1200 | Ring Vibrations | Tetrazole Ring Bending/Stretching | This part of the "fingerprint region" contains complex vibrations that are highly specific to the overall structure of the tetrazole ring.[13] |

Visualization: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopic analysis via ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers valuable structural information based on its fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Technique

For a small, relatively volatile molecule like this compound, Electron Impact (EI) is a suitable "hard" ionization technique that provides detailed fragmentation patterns. Alternatively, Electrospray Ionization (ESI), a "soft" ionization technique, is excellent for unambiguously determining the molecular weight via the protonated molecule [M+H]⁺.[14]

Experimental Protocol: General Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion (for ESI) or a GC inlet (for EI).

-

Ionization: The sample is ionized in the source (e.g., by a high-energy electron beam in EI or a high voltage in ESI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectral Analysis and Fragmentation

The mass spectrum of this compound (Molecular Formula: C₃H₆N₄, Molecular Weight: 98.11 g/mol ) will provide key structural evidence.[15]

| m/z Value | Proposed Ion/Fragment | Formula | Significance |

| 99 | [M+H]⁺ | [C₃H₇N₄]⁺ | The protonated molecular ion, typically the base peak in ESI-MS, confirming the molecular weight. |

| 98 | [M]⁺˙ | [C₃H₆N₄]⁺˙ | The molecular ion, observed in EI-MS. Its presence confirms the molecular weight of the parent compound.[15] |

| 70 | [M - N₂]⁺˙ | [C₃H₆N₂]⁺˙ | Loss of a neutral nitrogen molecule (28 Da) is a hallmark fragmentation pathway for tetrazoles and provides strong evidence for the presence of the tetrazole ring.[16][17] |

| 69 | [M - C₂H₅]⁺ | [CH₂N₄]⁺ | Loss of the ethyl group radical (29 Da). |

| 55 | [M - HN₃]⁺˙ | [C₃H₅]⁺˙ | Loss of hydrazoic acid (43 Da) is another characteristic fragmentation pathway for certain tetrazoles.[16] |

| 42 | [C₂H₄N]⁺ | [C₂H₄N]⁺ | A fragment corresponding to the ethyl group attached to a nitrogen atom. |

Visualization: Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometric analysis.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide an unambiguous and robust characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise connectivity of the ethyl group to the tetrazole ring. The IR spectrum validates the presence of the key functional groups, namely the aliphatic C-H bonds and the heterocyclic tetrazole ring. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of N₂, which is definitive evidence for the tetrazole moiety. This comprehensive spectroscopic profile serves as an essential reference for any researcher working with this compound, ensuring identity, purity, and structural integrity.

References

-

ResearchGate. Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. Comparison of (A) the experimental infrared spectrum of tetrazole. Available from: [Link]

-

Research Square. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

National Institutes of Health. Synthesis and spectroscopic properties of new bis-tetrazoles. Available from: [Link]

-

AIP Publishing. NMR Spectrum of the Ethyl Group. An Exact Solution. The Journal of Chemical Physics. Available from: [Link]

-

Scribd. NMR Spectroscopy: Ethyl Group Analysis. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Available from: [Link]

-

PubChem. Ethyl 1H-tetrazole-5-acetate. Available from: [Link]

-

The Royal Society of Chemistry. A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available from: [Link]

-

eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

ResearchGate. 13 C NMR spectra of ethyl.... Available from: [Link]

-

University of Calgary. Spectra of ethyl acetate. Available from: [Link]

-

ResearchGate. Assignments of 13 C NMR data for the tetrazol-1-yl-isoalkanes. Available from: [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available from: [Link]

-

Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Available from: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

-

Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. Available from: [Link]

-

National Institutes of Health. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Available from: [Link]

-

ResearchGate. 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Available from: [Link]

-

SciELO SA. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available from: [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

-

ResearchGate. A Study of the Synthesis of 1-R-1H-Tetrazoles from Primary Amines, Sodium Azide, and Ethyl Orthoformate by Gas Chromatography–Mass Spectrometry. Available from: [Link]

-

University of Wisconsin-River Falls. Mass Spectrometry: Fragmentation. Available from: [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. uab.edu [uab.edu]

- 15. This compound | C3H6N4 | CID 13538284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lifesciencesite.com [lifesciencesite.com]

- 17. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-Ethyl-1H-tetrazole in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-Ethyl-1H-tetrazole, a heterocyclic compound of increasing interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for its determination. Furthermore, it outlines a systematic approach to evaluating the chemical and thermal stability of the compound through forced degradation studies, in line with industry best practices and regulatory expectations.

Introduction: The Growing Significance of this compound

Tetrazole derivatives are a pivotal class of nitrogen-rich heterocyclic compounds.[1] Their unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids, have cemented their role in medicinal chemistry.[2] this compound, a substituted tetrazole, is an important building block in the synthesis of various functionalized molecules. A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development, enabling robust process design, formulation development, and analytical method validation.

This guide will delve into the fundamental principles governing the solubility of this compound in a range of common laboratory solvents. It will then provide a detailed framework for assessing its stability under various stress conditions, a critical step in identifying potential degradation pathways and ensuring the integrity of the molecule in different chemical environments.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄ | N/A |

| Molecular Weight | 98.11 g/mol | N/A |

| Appearance | N/A | |

| Melting Point | N/A | |

| pKa | N/A |

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. The principle of "like dissolves like" provides a qualitative prediction of solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The polarity of this compound, with its heterocyclic ring and ethyl substituent, suggests it will exhibit a nuanced solubility profile across a spectrum of solvents.

Qualitative Solubility Insights

While quantitative data is scarce, qualitative information for a closely related isomer, 1H-Tetrazol-5-Ethyl Formate, indicates it is soluble in dimethyl sulfoxide (DMSO), methanol, and ethyl acetate, and slightly soluble in water. This suggests that this compound is likely to be soluble in polar aprotic and polar protic solvents.

Quantitative Solubility Determination: An Experimental Workflow

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Analysis by HPLC:

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Diagram: Workflow for Quantitative Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Stability Profile of this compound

Assessing the stability of a compound is a critical component of its characterization, providing insights into its degradation pathways and establishing appropriate storage and handling conditions.[3] Forced degradation, or stress testing, is an essential practice to identify potential degradation products and to develop stability-indicating analytical methods.[4]

General Stability of Tetrazoles

The tetrazole ring is generally considered to be chemically stable.[5] However, the substituents on the ring can significantly influence its susceptibility to degradation. Thermal decomposition of tetrazoles is a known phenomenon, often proceeding via the elimination of nitrogen gas.

Forced Degradation Study: A Comprehensive Protocol

The following protocol details a systematic approach to conducting a forced degradation study on this compound. The goal is to induce a target degradation of approximately 5-20%.[4]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Suitable solvents for stock solution preparation (e.g., Acetonitrile, Methanol)

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is stable.

-

-

Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Store samples at room temperature and at an elevated temperature (e.g., 60 °C).

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Follow the same temperature and time point sampling as for acidic hydrolysis.

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3%).

-

Store at room temperature and collect samples at various time points.

-

-

Thermal Degradation:

-

Photolytic Degradation:

-

Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

-

Analysis of Stressed Samples:

-

Analyze all samples (including controls) using a validated stability-indicating HPLC method. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer is a common starting point.[8]

-

The use of a PDA detector will help in assessing peak purity and detecting the formation of new chromophores.

-

LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

Diagram: Forced Degradation Study Workflow

Caption: A systematic workflow for conducting a forced degradation study of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While a literature survey reveals a lack of specific quantitative data for this compound, the detailed experimental protocols presented herein offer a clear and robust pathway for researchers to generate this critical information. The outlined methodologies for solubility determination and forced degradation studies are grounded in established scientific principles and align with industry standards. By following these protocols, scientists and drug development professionals can confidently characterize the physicochemical properties of this compound, paving the way for its successful application in their research and development endeavors. The synthesis of this foundational knowledge is a crucial step in unlocking the full potential of this versatile heterocyclic compound.

References

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).

-

One Pot Synthesis, Characterization, DFT Studies and AIM Analyses of Ethyl-1-aryl-1H-tetrazole-5-carboxylate. (n.d.). Bentham Science. Retrieved from [Link]

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2018). Journal of Medicinal & Organic Chemistry, 1(1). Retrieved from [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules, 30(13), 2843. Retrieved from [Link]

-

1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2020). Eng. & Tech. Journal, 34(B), 289-301.

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . (n.d.). ResearchGate. Retrieved from [Link]

-

1 H-NMR data of the tetrazole compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis, 4(3), 159-168. Retrieved from [Link]

-

Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia, 19(4), 881-894. Retrieved from [Link]

-

1H-Tetrazole. (n.d.). PubChem. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). International Journal of Pharmacy and Pharmaceutical Sciences, 10(4), 1-8.

- Thermal decomposition of tetrazole: Part I. Programmed heating. (1989). Thermochimica Acta, 148, 195-203.

- A study on the thermal decomposition behavior of derivatives of 1,5-diamino-1 H-tetrazole (DAT): A new family of energetic heterocyclic-based salts. (2009). Journal of Thermal Analysis and Calorimetry, 96(3), 855-861.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).

- Can TGA be used in order to determin thermal stability instead of DSC? (2013).

- SOLUBILITY DATA SERIES. (n.d.). IUPAC.

- Decomposition products of tetrazoles. (2024). Russian Chemical Reviews, 93(9), 1-45.

- Comparison of 1-Ethyl-5H-tetrazole and 1-Azidoethyl-5H-tetrazole as Ligands in Energetic Transition Metal Complexes. (2019). Chemistry - An Asian Journal, 14(11), 2018-2028.

- A Study of the Synthesis of 1-R-1H-Tetrazoles from Primary Amines, Sodium Azide, and Ethyl Orthoformate by Gas Chromatography–Mass Spectrometry. (2025). Russian Journal of General Chemistry, 95(6), 1590-1595.

- Solubility of drugs in ethanol and dmso. (2021).

- Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. (2009).

- Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1 H -tetrazole in Water, DMF, Methanol, Ethanol, 1Propanol, 2Propanol, 1Butanol, and 2Butanol between (293 and 343) K. (2008).

- Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. (2022). Indonesian Journal of Chemistry, 22(6), 1596-1604.

- The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism. (2012).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Synthesis and History of 1-Ethyl-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-tetrazole is a heterocyclic organic compound that belongs to the family of tetrazoles, a class of five-membered aromatic rings containing four nitrogen atoms and one carbon atom. The tetrazole moiety is of significant interest in medicinal chemistry, often serving as a bioisostere for carboxylic acids due to its similar pKa and planar structure. This substitution can enhance a molecule's metabolic stability and lipophilicity, making it a valuable building block in the design of novel therapeutic agents. This in-depth guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, tailored for professionals in chemical research and drug development.

Historical Context: The Dawn of Tetrazole Chemistry

The journey of tetrazole chemistry began in 1885 with the pioneering work of Swedish chemist J. A. Bladin.[1] His synthesis of the first tetrazole derivative marked the inception of a field that would eventually become integral to pharmaceutical sciences. The fundamental method for creating the tetrazole ring, the [3+2] cycloaddition of an azide with a nitrile, remains a cornerstone of tetrazole synthesis to this day.[2] While the parent 1H-tetrazole was first prepared by the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure, the exploration of N-substituted tetrazoles, such as this compound, followed as chemists sought to modulate the properties of this versatile heterocycle.

While the precise first synthesis of this compound is not prominently documented, its preparation falls under the broader class of 1-substituted tetrazoles. A significant advancement in the synthesis of these compounds was reported in 1985 by P. N. Gaponik, V. P. Karavai, and Y. Grigor'ev.[3][4] Their work on the heterocyclization of primary amines with an orthoformic ester and sodium azide provided a general and convenient method for the synthesis of a wide array of 1-substituted tetrazoles, which is the most common and direct route to this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in research and development. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄ | [5] |

| Molecular Weight | 98.11 g/mol | [5] |

| CAS Number | 25108-33-2 | [5] |

| Appearance | Colorless oil (predicted) | |

| Computed XLogP3 | 0.1 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR | δ (ppm): 8.61 (s, 1H, CH-tetrazole), 4.83 (q, J = 7.3 Hz, 2H, CH₂), 1.59 (t, J = 7.3 Hz, 3H, CH₃) (Analogous data for similar 1-alkyltetrazoles) | [6] |

| ¹³C NMR | δ (ppm): 140.7 (CH-tetrazole), 42.1 (CH₂), 14.8 (CH₃) (Predicted and analogous data) | [6][7] |

| FTIR | ν (cm⁻¹): ~3130 (C-H stretch, tetrazole ring), ~2980 (C-H stretch, alkyl), ~1500-1600 (C=N and N=N stretching) (Characteristic ranges for 1-alkyltetrazoles) | [6][8] |

Synthesis of this compound: A Detailed Protocol

The most prevalent and efficient method for the synthesis of this compound is the one-pot reaction of ethylamine, triethyl orthoformate, and sodium azide. This reaction proceeds through the formation of an intermediate imidate, followed by cyclization with azide.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 1-substituted tetrazoles.[9]

Materials:

-

Ethylamine (or its hydrochloride salt)

-

Triethyl orthoformate

-

Sodium azide

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethylamine (1.0 eq), sodium azide (1.1 eq), and triethyl orthoformate (1.2 eq).

-

Acid Catalyst: Slowly add glacial acetic acid (as a solvent and catalyst) to the stirred mixture. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing water or crushed ice.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The resulting crude this compound, which is often an oil, can be further purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

-

Excess Reagents: A slight excess of sodium azide and triethyl orthoformate is used to ensure the complete conversion of the limiting reagent, ethylamine.

-

Acetic Acid: Glacial acetic acid serves as both a solvent and a Brønsted acid catalyst, which protonates the orthoformate, facilitating the reaction with the amine to form the imidate intermediate.

-

Heating: The reaction requires thermal energy to overcome the activation barrier for the cyclization step. The temperature is kept below 100 °C to prevent the decomposition of thermally sensitive intermediates and reagents.

-

Aqueous Work-up: The aqueous work-up is crucial for removing unreacted starting materials, the acetic acid catalyst, and inorganic salts. The sodium bicarbonate wash neutralizes any remaining acid.

Visualization of the Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This compound, a simple yet significant N-alkylated tetrazole, is readily accessible through a well-established synthetic route. Its history is intertwined with the broader development of tetrazole chemistry, a field that continues to provide valuable scaffolds for medicinal chemistry and materials science. This guide offers a foundational understanding of its properties, historical context, and a detailed, practical protocol for its synthesis, empowering researchers to utilize this versatile building block in their scientific endeavors.

References

-

Gaponik, P. N., Karavai, V. P., & Grigor'ev, Y. (1985). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Chemistry of Heterocyclic Compounds, 21(11), 1255–1258. [Link]

-

Supporting Information for a related synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Kumar, A., Kumar, S., Khajuria, Y., & Awasthi, S. K. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole. RSC Advances, 6(92), 89849–89856. [Link]

-

1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gaponik, P. N., Karavai, V. P., & Grigor'ev, Y. V. (1985). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. ResearchGate. [Link]

-

Wang, J., et al. (2017). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports, 7(1), 1-11. [Link]

- Fujisawa Pharmaceutical Co., Ltd. (1973). Process for preparing 1h-tetrazole compounds. U.S. Patent No. 3,767,667. Washington, DC: U.S.

-

Dömling, A. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(21), 10465-10515. [Link]

-

Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

-

Gopalakrishnan, M., et al. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 5(1), 183-188. [Link]

- Otsuka Pharmaceutical Co., Ltd. (1998). Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.

-

PubChem. (n.d.). Ethyl 1H-tetrazole-5-acetate. Retrieved from [Link]

-

Deisenroth, T., et al. (2010). Assignments of 13C NMR data for the tetrazol-1-yl-isoalkanes. ResearchGate. [Link]

-

Chavez, D. E., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(14), 1636-1654. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Ethylthio)-1H-tetrazole. Retrieved from [Link]

-

Voitekhovich, S. V., et al. (2013). Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects. ResearchGate. [Link]

-

Chen, J., et al. (2019). Synthesis of n-alkyl substituted azasugar-tetrazole hybrid molecules via ugi-azide reaction. ARKIVOC, 2019(5), 180-189. [Link]

-

SpectraBase. (n.d.). 1-ETHYL-1,2,3,4-TETRAZOLE. Retrieved from [Link]

-

RECENT DEVELOPMENTS IN TETRAZOLE CHEMISTRY. A REVIEW. (n.d.). Scilit. Retrieved from [Link]

-

Zhou, Y., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(1), 245-271. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9206-9214. [Link]

-

Nasrollahzadeh, M., & Bagherzadeh, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

-

Mary, Y. S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(2), 209-226. [Link]

-

Al-Amiery, A. A., et al. (2019). 1 H-NMR data of the tetrazole compounds. ResearchGate. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]

-

Uyar, T., et al. (2016). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. ResearchGate. [Link]

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C3H6N4 | CID 13538284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

Thermochemical properties of 1-Ethyl-1h-tetrazole

An In-Depth Technical Guide to the Thermochemical Properties of 1-Ethyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₃H₆N₄) is a nitrogen-rich heterocyclic compound of significant interest in energetic materials research and as a stable metabolic surrogate for carboxylic acids in medicinal chemistry. A thorough understanding of its thermochemical properties, such as enthalpy of formation and combustion, is paramount for predicting its energy output, assessing its thermal stability, and ensuring safe handling. This guide provides a comprehensive overview of the synthesis, core thermochemical principles, and the experimental and computational methodologies required to characterize this compound. While extensive experimental data for this specific derivative is not widely published, this document equips researchers with the foundational knowledge and detailed protocols to determine these critical parameters.

Introduction and Molecular Overview

The tetrazole ring is an aromatic, five-membered heterocycle containing four nitrogen atoms. This high nitrogen content results in a large positive enthalpy of formation, making tetrazole derivatives highly energetic.[1] The 1-substituted isomer, this compound, is a stable, liquid compound at room temperature. Its properties are influenced by the ethyl group attached to the N1 position of the tetrazole ring. Understanding the energy stored within its chemical bonds is crucial for both safety and application-driven research.

Synthesis of this compound

The most common and efficient method for synthesizing 1-substituted tetrazoles is through a one-pot reaction involving a primary amine, an orthoformate, and an azide source.[2] This approach, often referred to as a modified Pinner reaction, provides high yields and is adaptable to a wide range of substrates.

Synthetic Protocol

The synthesis of this compound proceeds via the reaction of ethylamine with triethyl orthoformate and sodium azide, typically in an acidic medium like glacial acetic acid.[3][4]

-

Reaction Setup: In a well-ventilated fume hood, a three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Glacial acetic acid is added to the flask, followed by the slow addition of ethylamine.

-

Orthoformate and Azide: Triethyl orthoformate and sodium azide are subsequently added to the mixture. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE).

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80°C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Synthesis Workflow Diagram

Sources

Unlocking the Potential of the Tetrazole Ring: A Technical Guide to Emerging Research Areas

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Nitrogen-Rich Heterocycle

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, stands as a uniquely versatile scaffold in modern chemical sciences. Though not found in nature, its distinctive physicochemical properties have cemented its importance across a multitude of disciplines, from medicinal chemistry to materials science.[1][2] The high nitrogen content contributes to its unique electronic characteristics, acidity comparable to carboxylic acids, and the ability to engage in a variety of intermolecular interactions, including hydrogen bonding and coordination with metal ions.[1][3]

Historically recognized as a bioisostere for the carboxylic acid group, the tetrazole moiety is a key component in numerous FDA-approved drugs, such as the antihypertensive agent losartan.[2][4] This bioisosteric replacement often enhances metabolic stability, improves membrane permeability, and modulates the pharmacokinetic profile of drug candidates.[4][5] However, the utility of substituted tetrazoles extends far beyond this classical role. Researchers are increasingly exploring their potential in creating advanced materials with tailored properties and as energetic compounds.[2][6] This guide provides a forward-looking exploration of the most promising research avenues for substituted tetrazoles, grounded in recent scientific advancements and aimed at inspiring the next generation of innovation in this field.

I. The New Frontier of Tetrazole Synthesis: Towards Greener, Safer, and More Efficient Methodologies

The traditional synthesis of 5-substituted 1H-tetrazoles often involves the [3+2] cycloaddition of nitriles and azides.[7] While effective, these methods can present significant safety concerns, particularly the in situ generation of hydrazoic acid, which is highly toxic and explosive.[8] Consequently, a major thrust of current research is the development of safer, more efficient, and environmentally benign synthetic protocols.

A. The Rise of Continuous Flow Chemistry

Continuous flow synthesis has emerged as a powerful technology to mitigate the hazards associated with tetrazole synthesis.[8] By performing reactions in microreactors, only small volumes of hazardous intermediates are present at any given time, dramatically reducing the risk of uncontrolled exothermic events. This technology also allows for precise control over reaction parameters such as temperature and pressure, often leading to higher yields and shorter reaction times.[9]

A key advantage of flow chemistry is the ability to safely handle reagents like hydrazoic acid at elevated temperatures and pressures, conditions that would be extremely dangerous in a traditional batch reactor.[8] This opens up new possibilities for the synthesis of previously inaccessible tetrazole derivatives.

Experimental Protocol: A General Continuous Flow Synthesis of 5-Substituted Tetrazoles

This protocol is a generalized representation of methods described in the literature.[8]

-

Reagent Preparation: A solution of the desired nitrile and sodium azide is prepared in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) with a small amount of water).

-

System Setup: The reagent solution is loaded into a high-pressure syringe pump. The pump is connected to a heated, coiled tubular reactor. The reactor outlet is connected to a back-pressure regulator to maintain the desired pressure.

-

Reaction Execution: The syringe pump is initiated to deliver the reagent solution through the heated reactor at a controlled flow rate. The reaction temperature, pressure, and residence time (determined by the flow rate and reactor volume) are optimized for the specific substrate.

-

In-line Quenching: The output from the reactor can be passed through a stream containing a quenching agent, such as sodium nitrite, to safely neutralize any unreacted azide.[10]

-

Work-up and Isolation: The product stream is collected, and the desired tetrazole is isolated using standard extraction and purification techniques.

Diagram: Workflow for Continuous Flow Synthesis of Tetrazoles

Caption: A schematic workflow for the continuous flow synthesis of substituted tetrazoles.

B. Nanocatalysis and Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to tetrazole synthesis, with a focus on using non-toxic, reusable catalysts and environmentally friendly solvents. Nanomaterial-based catalysts, in particular, have shown significant promise due to their high surface-area-to-volume ratio and unique catalytic properties.[7]

Magnetic nanoparticles functionalized with catalytic species (e.g., copper or zinc complexes) are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet, allowing for simple recycling and reuse.[7] These catalysts have been successfully employed in the synthesis of 5-substituted 1H-tetrazoles, often under solvent-free conditions or in green solvents like water or polyethylene glycol (PEG).[7]

Potential Research Directions in Synthesis:

-

Exploration of Novel Nanocatalysts: Designing and synthesizing novel, highly efficient, and recyclable nanocatalysts for tetrazole formation.

-

Photocatalytic Synthesis: Investigating light-mediated synthetic routes, which could offer mild reaction conditions and unique selectivity.

-

Electrochemical Synthesis: Developing electrochemical methods to avoid the use of hazardous chemical oxidants or reductants.

II. Advancing Medicinal Chemistry: Beyond Bioisosterism

While the role of tetrazoles as carboxylic acid bioisosteres is well-established, their application in drug discovery is expanding into new and exciting areas.[11][12] The tetrazole moiety can act as a versatile pharmacophore, participating in a range of biological interactions and serving as a core scaffold for the development of novel therapeutic agents.[3][4]

A. Anticancer Drug Development

Substituted tetrazoles have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent activity against various cancer cell lines.[13][14] The hybridization of the tetrazole ring with other known anticancer pharmacophores has proven to be a particularly fruitful strategy for developing novel compounds with enhanced efficacy.[14]

Structure-Activity Relationship (SAR) Insights:

Recent studies have provided valuable insights into the SAR of tetrazole-based anticancer agents.[3][4] Key considerations for designing new anticancer candidates include:

-

Nature and Position of Substituents: The type and location of substituents on both the tetrazole ring and any appended scaffolds significantly influence cytotoxicity and selectivity.

-

Linker Moiety: The linker connecting the tetrazole ring to other pharmacophores can affect the overall conformation and binding affinity of the molecule.

-

Hybridization Strategy: Fusing or linking tetrazoles with moieties like indoles, quinolines, or pyrazoles can lead to compounds with potent inhibitory activity.[3]

Table 1: Examples of Tetrazole Derivatives with Anticancer Activity

| Compound Class | Target/Mechanism of Action (if known) | Cancer Cell Lines | Reference |

| Indole-based tetrazoles | Inhibition of tubulin polymerization | MCF-7 (breast), A549 (lung) | [3] |

| Tetrazole-donepezil hybrids | Synergistic effects with doxorubicin | MDA-MB-231 (breast) | [3] |

| Zinc(II)-tetrazole complexes | Inhibition of cell proliferation | HeLa (cervical), HepG2 (liver) | [15] |

B. Novel Antimicrobial Agents

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Substituted tetrazoles are a promising scaffold for this endeavor.[11][12] The tetrazole-oxazolidinone hybrid, Tedizolid, is a marketed antibiotic effective against acute bacterial skin and skin structure infections, demonstrating the clinical potential of this compound class.[11]

Key Research Areas in Antimicrobial Tetrazoles:

-

Targeting Novel Bacterial Pathways: Designing tetrazole derivatives that inhibit essential bacterial enzymes or processes that are not targeted by existing antibiotics.

-

Combating Drug Resistance: Developing tetrazole-based compounds that are effective against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[16]

-

Synergistic Combinations: Investigating the synergistic effects of tetrazole derivatives when used in combination with existing clinical drugs to enhance their efficacy.[16]

Diagram: Overlapping Mechanisms of Tetrazoles in Anticancer and Antimicrobial Therapy

Caption: Tetrazole derivatives can exhibit both anticancer and antimicrobial effects through overlapping mechanisms.[3]

III. The Role of Computational Chemistry and Artificial Intelligence

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the discovery and development of novel tetrazole derivatives.[17][18] These approaches can significantly accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds before they are synthesized in the lab.

A. Predicting Properties and Guiding Design

ML models can be trained on existing datasets of tetrazole derivatives to predict a wide range of properties, including:

-

Toxicity: Predicting the acute toxicity (e.g., LD50) of new tetrazole compounds can help prioritize the synthesis of safer candidates.[17][19]

-

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of tetrazoles with their anticancer or antimicrobial activity, guiding the design of more potent molecules.[17]

-

Material Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict the energetic properties and stability of tetrazole-based high-energy materials.[20]

B. AI-Driven Synthesis and Retrosynthesis

-

Propose Synthetic Routes: By analyzing vast reaction databases, AI tools can suggest novel and efficient synthetic pathways to target tetrazole derivatives.[18]

IV. Innovations in Materials Science

The unique coordination properties and high nitrogen content of tetrazoles make them excellent building blocks for advanced materials.[2][24]

A. Tetrazole-Based Metal-Organic Frameworks (MOFs)

Tetrazole derivatives are widely used as organic linkers in the construction of MOFs.[15] These porous materials have a wide range of potential applications, including:

-

Gas Storage and Separation: The tunable pore size and chemical functionality of tetrazole-based MOFs make them promising candidates for the selective capture of gases like CO2.[2]

-

Catalysis: The metal nodes and organic linkers within MOFs can both serve as catalytic sites, and tetrazole-based ligands can be used to create frameworks with unique catalytic activities.[25]

-

Sensing: The luminescence properties of some tetrazole-based MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.

B. Energetic Materials and Propellants

The high enthalpy of formation of the tetrazole ring makes its derivatives attractive candidates for the development of high-energy materials.[6][20] Research in this area focuses on:

-

Improving Stability and Safety: Designing energetic materials with a better balance of performance and sensitivity to stimuli like impact and friction.

-

Green Propellants: Developing environmentally friendly propellants that produce non-toxic exhaust products.

-

Computational Design: Using computational chemistry to predict the detonation velocity, pressure, and stability of novel energetic tetrazole compounds before their synthesis.[20]

C. Optoelectronics and Sensors

The incorporation of tetrazole moieties into push-pull chromophores has been shown to yield materials with interesting photophysical and nonlinear optical (NLO) properties.[26] This opens up avenues for their use in:

-

Fluorescent Sensors: Tetrazole derivatives have been designed as "turn-on" fluorescent sensors for the detection of metal ions like Al(III) and Zn(II).[27][28]

-

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of tetrazole-based materials could be harnessed in the development of new components for OLEDs.

-

Data Storage: NLO materials are of interest for applications in high-density optical data storage and processing.

V. Future Outlook and Unexplored Research Areas

The field of substituted tetrazoles is vibrant and continues to expand into new scientific territories. Several key challenges and opportunities will shape the future of this research area:

-

Improving Bioavailability: A significant challenge for some tetrazole-based drug candidates is their poor oral bioavailability due to their polarity and acidity.[3] Future research should focus on developing prodrug strategies and novel formulation approaches to overcome this limitation.

-

Multifunctional Therapeutics: The observation that some tetrazole derivatives exhibit both anticancer and antimicrobial properties suggests the potential for developing dual-action or multifunctional therapeutic agents.[3]

-

Sustainable Materials: There is a growing need for the development of biodegradable and sustainable materials. Exploring the use of tetrazoles in the creation of environmentally friendly polymers and other materials is a promising research direction.[1]

-

Integration of AI and Automation: The continued integration of AI and automated synthesis platforms will undoubtedly accelerate the pace of discovery in all areas of tetrazole research, from drug development to materials science.[29]

By pursuing these and other innovative research directions, the scientific community can continue to unlock the vast potential of the substituted tetrazole scaffold, leading to the development of new medicines, advanced materials, and novel technologies that will benefit society.

References

-

Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. RSC Medicinal Chemistry. Available at: [Link] [Accessed January 2, 2026].

-

Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Semantic Scholar. Available at: [Link] [Accessed January 2, 2026].

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link] [Accessed January 2, 2026].

-

Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. RSC Publishing. Available at: [Link] [Accessed January 2, 2026].

-

Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Bentham Science. Available at: [Link] [Accessed January 2, 2026].

-

One-Step, Catalyst-Free Continuous-Flow Method for the Rapid and Safe Synthesis of 1-Substituted 1H-Tetrazoles. ACS Publications. Available at: [Link] [Accessed January 2, 2026].

-

Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**. CORE. Available at: [Link] [Accessed January 2, 2026].

-

Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. DSpace@MIT. Available at: [Link] [Accessed January 2, 2026].

-

Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. MIT Open Access Articles. Available at: [Link] [Accessed January 2, 2026].

-

Computational studies on tetrazole derivatives as potential high energy materials. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

(PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

Current scenario of tetrazole hybrids for antibacterial activity. PubMed. Available at: [Link] [Accessed January 2, 2026].

-

Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. Available at: [Link] [Accessed January 2, 2026].

-

RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Journal of Science and Technology. Available at: [Link] [Accessed January 2, 2026].

-

Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link] [Accessed January 2, 2026].

-

Use of tetrazoles in catalysis and energetic applications: Recent developments. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

(PDF) RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

(PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

Tetrazoles: Structure and Activity Relationship as Anticancer Agents. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. Available at: [Link] [Accessed January 2, 2026].

-

Current scenario of tetrazole hybrids for antibacterial activity. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

Use of tetrazoles in catalysis and energetic applications: Recent developments. Semantic Scholar. Available at: [Link] [Accessed January 2, 2026].

-

Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. Available at: [Link] [Accessed January 2, 2026].

-

Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update [Mid-2019 to date]. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. NIH. Available at: [Link] [Accessed January 2, 2026].

-

The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. SciELO. Available at: [Link] [Accessed January 2, 2026].

-

Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. RSC Publishing. Available at: [Link] [Accessed January 2, 2026].

-

Current and Future Roles of Artificial Intelligence in Medicinal Chemistry Synthesis. PMC. Available at: [Link] [Accessed January 2, 2026].

-

A tetrazole-based fluorescence "turn-on" sensor for Al(III) and Zn(II) ions and its application in bioimaging. PubMed. Available at: [Link] [Accessed January 2, 2026].

-

Artificial-Intelligence-Driven Organic Synthesis— En Route towards Autonomous Synthesis?. ACS Publications. Available at: [Link] [Accessed January 2, 2026].

-